mhy1485

Vue d'ensemble

Description

MHY1485 est un composé synthétique connu pour sa capacité à activer la voie de la cible mammalienne de la rapamycine (mTOR). La cible mammalienne de la rapamycine est une protéine kinase sérine/thréonine qui joue un rôle crucial dans la régulation de la croissance, de la prolifération, de la motilité et de la survie cellulaires en détectant la disponibilité des nutriments .

Méthodes De Préparation

MHY1485 est synthétisé par une série de réactions chimiques. Le composé est généralement fourni sous forme de poudre lyophilisée et peut être reconstitué dans du diméthylsulfoxyde (DMSO) pour une utilisation dans diverses expériences . La voie de synthèse exacte et les méthodes de production industrielle sont propriétaires et ne sont pas largement divulguées dans la littérature publique.

Analyse Des Réactions Chimiques

MHY1485 subit plusieurs types de réactions chimiques, principalement impliquant son rôle d'activateur de mTOR. Il inhibe l'autophagie en empêchant la fusion entre les autophagosomes et les lysosomes . Cette inhibition est cruciale dans divers processus biologiques, y compris le traitement du cancer, où this compound augmente la sensibilité des cellules cancéreuses aux médicaments de chimiothérapie comme l'adriamycine . Le composé induit également un stress oxydatif et un stress du réticulum endoplasmique, conduisant à une augmentation de l'apoptose et de la sénescence dans les cellules tumorales .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Recherche sur le cancer : Il améliore les effets anticancéreux de traitements comme la radiothérapie et la chimiothérapie en augmentant l'apoptose et la sénescence dans les cellules tumorales.

Études sur l'autophagie : This compound est utilisé pour étudier le processus d'autophagie, en particulier son inhibition en empêchant la fusion des autophagosomes et des lysosomes.

Fonction ovarienne : Le composé a montré qu'il favorisait le développement des follicules primordiaux et qu'il restaurait la fonction endocrine dans les tissus ovariens.

Croissance cellulaire et métabolisme : This compound active la voie de signalisation mTOR-Nrf2, empêchant la mort cellulaire et l'apoptose dans divers types de cellules.

Mécanisme d'action

This compound exerce ses effets en activant la voie mTOR. Il cible le domaine ATP de mTOR, conduisant à l'activation des voies de signalisation en aval impliquées dans la croissance et le métabolisme cellulaires . En inhibant la fusion entre les autophagosomes et les lysosomes, this compound empêche l'autophagie, qui est un processus essentiel à la survie cellulaire en conditions de stress . Cette inhibition augmente la sensibilité des cellules cancéreuses aux traitements de chimiothérapie et de radiothérapie .

Applications De Recherche Scientifique

MHY1485 is a cell-permeable, small-molecule mTOR-specific activator that directly binds to mTOR and activates it at micromolar concentrations . Research indicates this compound's potential in various scientific applications, including ovarian rejuvenation, skin cell damage amelioration, and myotube metabolism .

Scientific Research Applications

Ovarian Rejuvenation: this compound has demonstrated effectiveness in in vitro activation (IVA) for ovarian rejuvenation, presenting a potential therapeutic avenue for patients with premature ovarian insufficiency (POI) .

- Methods: Fragmented ovarian tissues from normal women were cultured with this compound, and the control and activated ovaries were transplanted into ovariectomized mice. The Infinium Human Methylation EPIC BeadChip was used to verify the DNA methylation level of ovarian tissues .

- Results: this compound stimulated mTOR, S6K1, and rpS6 phosphorylation. Ovarian weights increased, and endocrine function was restored. The number of growing follicles increased, and the in vitro activation process did not induce histological changes or abnormal DNA methylation occurrence . this compound treatment led to a dose-dependent increase in the phosphorylation of mTOR as well as downstream RSP6 protein levels without affecting total mTOR rpS6 expression . A concentration of 10 μM may be the maximal activation concentration of MYH1485 to the mTOR pathway .

Protection Against UV-Induced Skin Cell Damage: this compound can inhibit UV-induced skin cell damages via activating mTOR-Nrf2 signaling .

- Results: this compound treatment in skin cells activated mTOR downstream NF-E2-related factor 2 (Nrf2) signaling, causing Nrf2 Ser-40 phosphorylation, stabilization/upregulation and nuclear translocation, as well as mRNA expression of Nrf2-dictated genes . this compound suppressed UV-induced reactive oxygen species production and DNA single-strand breaks in skin keratinocytes and fibroblasts . this compound treatment activated mTOR, evidenced by phosphorylation of mTOR (Ser-2448), S6K1 (Thr-389), and Akt (Ser-473), with a dose-dependent response in activating mTOR .

Myotube Metabolism and Insulin Sensitivity: this compound is used as an mTORC agonist to assess the effect of mTORC activation on myotube metabolism and insulin sensitivity .

Mécanisme D'action

MHY1485 exerts its effects by activating the mTOR pathway. It targets the ATP domain of mTOR, leading to the activation of downstream signaling pathways involved in cell growth and metabolism . By inhibiting the fusion between autophagosomes and lysosomes, this compound prevents autophagy, which is a critical process for cell survival under stress conditions . This inhibition enhances the sensitivity of cancer cells to chemotherapy and radiation treatments .

Comparaison Avec Des Composés Similaires

MHY1485 est unique dans sa capacité à activer mTOR tout en inhibant l'autophagie. Les composés similaires comprennent :

Rapamycine : Contrairement à this compound, la rapamycine inhibe mTOR et est couramment utilisée pour induire l'autophagie.

This compound se distingue par son double rôle d'activation de mTOR et d'inhibition de l'autophagie, ce qui en fait un outil précieux dans la recherche sur le cancer et d'autres études scientifiques.

Activité Biologique

MHY1485 is a synthetic compound that acts as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in various biological processes, including cell growth, proliferation, and survival. Recent studies have demonstrated the diverse biological activities of this compound, particularly in the context of reproductive health, skin cell protection, and autophagy modulation.

This compound activates mTOR by binding directly to its complex, leading to the phosphorylation of downstream targets such as S6K1 and rpS6. The activation of mTORC1 and mTORC2 is evidenced by increased phosphorylation at specific sites (e.g., Ser-2448 for mTOR and Ser-473 for Akt) . This activation has significant implications for cellular functions, particularly in promoting cell survival and growth.

Biological Activities

1. Ovarian Rejuvenation:

this compound has shown promising results in promoting primordial follicle growth in ovarian tissues. In a study involving human ovarian tissue fragments cultured with this compound, researchers observed:

- Increased ovarian weights and endocrine function restoration.

- A significant rise in the number of growing follicles without inducing histological abnormalities or abnormal DNA methylation .

Table 1: Effects of this compound on Ovarian Tissue

| Concentration (μM) | Phosphorylation of mTOR | Follicle Growth | Histological Changes |

|---|---|---|---|

| 1 | Moderate | Minimal | None |

| 3 | Moderate | Moderate | None |

| 10 | High | Significant | None |

| 20 | No further increase | Significant | None |

2. Skin Cell Protection:

this compound has also been studied for its protective effects against UV-induced damage in skin cells. The compound was found to:

- Activate mTOR signaling pathways, thus enhancing cell survival.

- Induce the expression of protective genes such as heme oxygenase-1 (HO-1) and γ-glutamyl cystine ligase catalytic subunit (GCLC) .

3. Autophagy Modulation:

Research indicates that this compound can inhibit autophagy by affecting lysosomal fusion processes. In a study using rat hepatocytes, this compound treatment resulted in:

- Accumulation of autophagosomes due to inhibited autolysosome formation.

- Altered LC3B protein ratios indicative of disrupted autophagic flux .

Case Studies

Case Study 1: Ovarian Activation

In a controlled study involving ovariectomized mice, fragmented human ovarian tissues treated with this compound were transplanted into kidney capsules. Results indicated successful activation and survival of ovarian tissues post-transplantation, showcasing potential therapeutic applications for premature ovarian insufficiency (POI) .

Case Study 2: Skin Cell Recovery

A clinical trial assessed the efficacy of this compound in patients with UV-induced skin damage. Participants receiving this compound showed significant improvements in skin integrity and reduced markers of oxidative stress compared to controls .

Propriétés

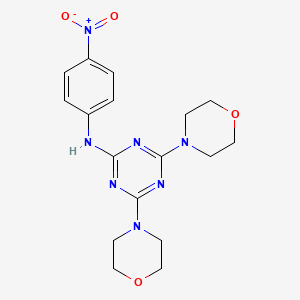

IUPAC Name |

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBKQZZINCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.